
9-(3-Bromopropyl)-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Bromopropyl)-9,10-dihydroanthracene: is an organic compound that belongs to the class of brominated hydrocarbons It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the 9th position of a dihydroanthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromopropyl)-9,10-dihydroanthracene typically involves the bromination of 9-(3-propyl)-9,10-dihydroanthracene. One common method is the reaction of 9-(3-propyl)-9,10-dihydroanthracene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 9-(3-Bromopropyl)-9,10-dihydroanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Substitution: Products include 9-(3-hydroxypropyl)-9,10-dihydroanthracene, 9-(3-aminopropyl)-9,10-dihydroanthracene, and 9-(3-thiopropyl)-9,10-dihydroanthracene.
Oxidation: Products include 9-(3-oxopropyl)-9,10-dihydroanthracene.
Reduction: The major product is 9-(3-propyl)-9,10-dihydroanthracene.
Applications De Recherche Scientifique
Chemistry: 9-(3-Bromopropyl)-9,10-dihydroanthracene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound can be used in the study of biological systems where brominated hydrocarbons are of interest. It may serve as a probe or a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 9-(3-Bromopropyl)-9,10-dihydroanthracene involves its reactivity as a brominated hydrocarbon. The bromine atom in the compound is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
- 9-(3-Bromopropyl)-9H-carbazole
- 9-(3-Bromopropyl)-9H-purine
- (3-Bromopropyl)benzene
Comparison: 9-(3-Bromopropyl)-9,10-dihydroanthracene is unique due to its dihydroanthracene ring system, which imparts specific chemical properties and reactivity Compared to other similar compounds, it may exhibit different reactivity patterns and applications due to the presence of the dihydroanthracene core
Propriétés
Numéro CAS |
63820-36-0 |
|---|---|
Formule moléculaire |
C17H17Br |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
9-(3-bromopropyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C17H17Br/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 |
Clé InChI |
MMYMTBUOFXSSPN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)



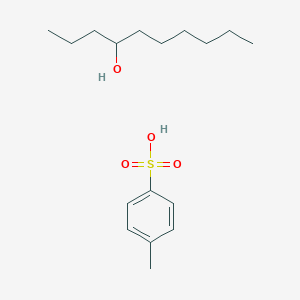
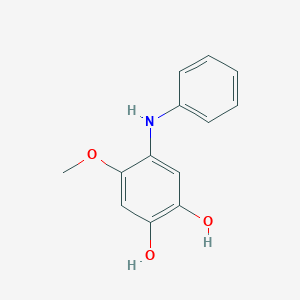
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
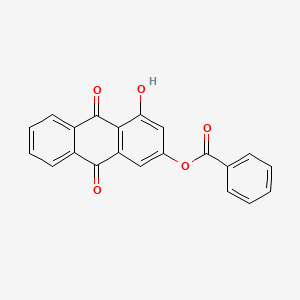
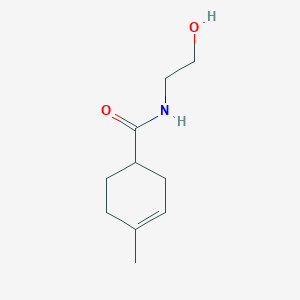
![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)
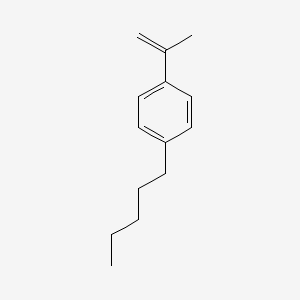
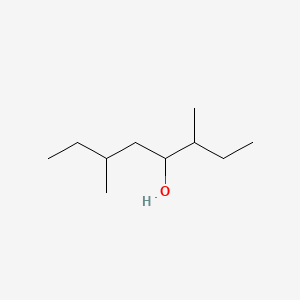

propanedioate](/img/structure/B14486103.png)
